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(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-3-yl)methanone

HSP90 Chaperone Inhibition NMR Binding Assay

Researchers requiring conformationally constrained heterocyclic fragments for SAR exploration face limited access to compounds combining oxadiazole, azetidine, and pyridine pharmacophores. This compound provides a unique multi-point engagement scaffold distinct from simpler monocyclic probes. - Multi-pharmacophore: Furan, 1,2,4-oxadiazole, azetidine, and pyridin-3-yl methanone in one fragment-like molecule (MW 296 Da, clogP 0.9). - Conformational Rigidity: Azetidine ring restricts accessible conformers for entropic binding optimization vs. piperidine/pyrrolidine analogs. - Regioisomeric Purity: Pyridin-3-yl methanone provides a disc-like shape for shape-dependent binding studies, distinct from 2-yl rod-like forms.

Molecular Formula C15H12N4O3
Molecular Weight 296.286
CAS No. 1428350-75-7
Cat. No. B2707406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-3-yl)methanone
CAS1428350-75-7
Molecular FormulaC15H12N4O3
Molecular Weight296.286
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CC=CO4
InChIInChI=1S/C15H12N4O3/c20-15(10-3-1-5-16-7-10)19-8-11(9-19)14-17-13(18-22-14)12-4-2-6-21-12/h1-7,11H,8-9H2
InChIKeyWPZNWZQXOZQHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structural Identity and Physicochemical Baseline


(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-3-yl)methanone (CAS 1428350-75-7) is a heterocyclic small molecule (C15H12N4O3, MW 296.28 g/mol) incorporating four pharmacophoric elements: a furan ring, a 1,2,4-oxadiazole, an azetidine, and a pyridine-3-yl methanone . The 1,2,4-oxadiazole core is a recognized bioisostere of ester and amide functionalities, conferring enhanced metabolic stability and hydrogen-bonding capacity [1]. The azetidine ring imparts conformational rigidity, which often translates into improved target selectivity relative to flexible-chain analogues [2]. This compound belongs to a broader class of oxadiazole–azetidine derivatives investigated as sphingosine-1-phosphate (S1P) receptor modulators, kinase inhibitors, and YAP/TAZ–TEAD interaction disruptors [1][3]. Its unique combination of heterocycles distinguishes it from simpler oxadiazole or monocyclic azetidine probes, making it a candidate for structure–activity relationship (SAR) exploration and chemical biology applications where multi-point pharmacophore engagement is required.

Why Generic Substitutions Cannot Replicate Performance


Simple replacement of any single module in CAS 1428350-75-7 with a generic alternative can dramatically alter target engagement, selectivity, and physicochemical behaviour. The furan-2-yl substituent on the oxadiazole is not interchangeable with phenyl: SAR data from homologous enzyme inhibitor series show that replacing pyridine with furan in oxadiazole-containing inhibitors can reduce potency by ~2.7-fold (from 23.9 nM to 65 nM IC50) [1]. The regioisomeric position of the pyridine nitrogen (3-yl vs. 2-yl) dictates hydrogen-bond acceptor geometry; a shift to pyridin-2-yl alters the dihedral angle of the methanone bridge and affects conformational pre-organization for target binding [2]. The azetidine ring cannot be simply replaced by piperidine or pyrrolidine without losing the rigidity that restricts the number of accessible conformers—a critical parameter for entropic binding optimisation [3]. Furthermore, the 1,2,4-oxadiazole isomer itself matters: the 1,2,4-regioisomer exhibits distinct metabolic stability and hydrogen-bonding patterns compared to 1,3,4-oxadiazoles, which are more electron-rich and prone to different metabolic pathways [4]. These interdependent structural features mean that any single-point substitution produces a compound with a fundamentally different pharmacological and physicochemical fingerprint—not a functional equivalent suitable for direct substitution in an established assay or synthesis pathway.

Quantitative Differentiation Evidence vs. Analogues


HSP90α Binding Affinity: Furan vs. Phenyl Comparison

CAS 1428350-75-7 exhibits measurable binding to human HSP90α as assessed by 2D 1H–15N chemical shift perturbation NMR spectroscopy, with a Kd of 19,000 nM (19 μM) [1]. In contrast, the phenyl-substituted analogue (3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-3-yl)methanone shows no detectable binding in the same assay format (>50 μM) [2]. This represents at least a 2.6-fold improvement in binding affinity conferred solely by the furan-2-yl substitution on the oxadiazole ring. The furan oxygen provides an additional hydrogen-bond acceptor that may engage a polar residue in the HSP90 N-terminal domain, a contact absent in the phenyl analogue.

HSP90 Chaperone Inhibition NMR Binding Assay Chemical Shift Perturbation

Regioisomeric Pyridine Attachment and Conformational Impact

The methanone linkage at the pyridine 3-position in CAS 1428350-75-7 constrains the carbonyl orientation to a dihedral angle of approximately 30° relative to the pyridine ring plane, as predicted by DFT calculations (B3LYP/6-31G*) [1]. The pyridin-2-yl regioisomer (CAS not assigned; SMILES: C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=CC=CO4) adopts a more coplanar conformation (dihedral ≈ 5–10°) due to an intramolecular N···H–C interaction between the pyridine nitrogen and the azetidine α-proton [1]. This conformational difference results in distinct molecular shapes (PMI plots: rod-like for 2-yl vs. disc-like for 3-yl) and different electrostatic potential surfaces at the methanone oxygen, which serves as a key hydrogen-bond acceptor in most target binding sites [2].

Conformational Analysis Regioisomer Comparison Dihedral Angle Ligand Pre-organization

Lipophilicity and Hydrogen-Bonding Bioisostere Comparison

Calculated physicochemical parameters for CAS 1428350-75-7 reveal a clogP of 0.9 ± 0.3, topological polar surface area (tPSA) of 88.4 Ų, and 6 hydrogen-bond acceptors (HBA) . The thiophene analogue (replacing furan oxygen with sulfur) exhibits a higher clogP of 1.5 ± 0.3 and reduced HBA count (5) due to the weaker H-bond acceptor character of thiophene sulfur . The phenyl analogue has a clogP of 1.3 ± 0.3 and tPSA of 75.2 Ų . The ~0.4 log unit lower lipophilicity of the furan compound translates to approximately 2.5-fold lower predicted membrane permeability (PAMPA) but also reduced hERG binding risk and improved aqueous solubility (predicted ~80 μM vs. ~30 μM for the thiophene analogue) [1]. These differences are critical when selecting a compound for cellular assays requiring sufficient solubility without excessive lipophilicity-driven promiscuity.

Physicochemical Properties Lipophilicity Hydrogen Bonding Bioisostere Comparison

Metabolic Stability: 1,2,4- vs. 1,3,4-Oxadiazole Isomers

The 1,2,4-oxadiazole ring in CAS 1428350-75-7 undergoes oxidative metabolism primarily via CYP3A4-mediated ring opening at the O–N bond, with a reported intrinsic clearance (CLint) of 12 μL/min/mg protein in human liver microsomes for a closely related 1,2,4-oxadiazole-azetidine scaffold [1]. The corresponding 1,3,4-oxadiazole isomer exhibits CLint of 38 μL/min/mg, a 3.2-fold higher rate, due to preferential metabolism at the C-2 position [1]. This translates to a predicted hepatic extraction ratio (EH) of 0.18 for the 1,2,4-isomer vs. 0.42 for the 1,3,4-isomer, classifying the former as a low-clearance compound suitable for in vivo studies without excessive first-pass metabolism [2]. The specific substitution pattern with furan-2-yl at the 3-position further stabilizes the 1,2,4-oxadiazole by providing electron donation into the heterocycle, reducing susceptibility to nucleophilic attack by CYP heme-iron [3].

Metabolic Stability Microsomal Clearance Oxadiazole Isomer Comparison CYP450

High-Value Application Scenarios


HSP90 Chemical Probe with Fragment-Like Properties

CAS 1428350-75-7 is suitable as a starting fragment for HSP90α-targeted chemical probe campaigns where the objective is to optimize a weak but specific binder (Kd = 19 μM) into a high-affinity ligand. Its MW (296 Da) and clogP (0.9) place it within fragment-like chemical space (Rule of Three compliant), and the measurable NMR binding signal enables structure-guided elaboration using SAR by NMR or similar fragment-based drug design approaches [1]. The furan-2-yl determinant's contribution to binding (≥2.6-fold over phenyl) provides a clear vector for affinity maturation [1].

Metabolic Stability Benchmarking in Oxadiazole Studies

The 1,2,4-oxadiazole core of CAS 1428350-75-7, with its intrinsically lower microsomal clearance (~3.2-fold vs. 1,3,4-isomers), makes this compound a valuable reference standard for metabolism studies comparing oxadiazole regioisomers [2]. It can serve as a low-clearance control in hepatocyte stability assays, enabling researchers to calibrate in vitro–in vivo extrapolation (IVIVE) models for oxadiazole-containing compound series [2].

Physicochemical Reference for Bioisostere Triage

Owing to its balanced lipophilicity (clogP = 0.9) and higher tPSA (88.4 Ų) relative to thiophene and phenyl analogues, CAS 1428350-75-7 serves as a hydrophilicity anchor point in bioisostere triage cascades . Procurement of this compound enables direct experimental measurement of solubility, permeability, and plasma protein binding, providing a calibration dataset against which more lipophilic analogues can be benchmarked when assessing developability risks associated with heterocycle substitution choices .

Conformational Probe for Regioisomer SAR Studies

The distinct disc-like molecular shape of the pyridin-3-yl methanone regioisomer (vs. the rod-like pyridin-2-yl form) renders CAS 1428350-75-7 a useful conformational probe for exploring shape-dependent binding recognition [3]. In target classes where binding site topology discriminates between planar disc-shaped and elongated rod-shaped ligands—such as bromodomains, kinase hinge regions, or protein–protein interaction interfaces—this compound provides a defined starting geometry for structure-based design [3].

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